molecular formula C17H14O5 B1666651 AH 6809 CAS No. 33458-93-4

AH 6809

カタログ番号: B1666651
CAS番号: 33458-93-4
分子量: 298.29 g/mol
InChIキー: AQFFXPQJLZFABJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Key Mechanisms:

  • Inhibition of Cell Proliferation : AH 6809 has been shown to reduce cell viability in various cancer cell lines by interfering with PGE2-mediated signaling pathways.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells, enhancing the expression of pro-apoptotic markers while downregulating anti-apoptotic factors.

Lung Adenocarcinoma Research

A recent study highlighted this compound's efficacy in lung adenocarcinoma (LUAD) models. The compound was found to significantly inhibit LUAD cell proliferation and promote apoptosis through modulation of epithelial-mesenchymal transition (EMT) pathways.

Key Findings:

  • Cell Viability : Treatment with this compound resulted in a marked decrease in cell viability over time (72 and 96 hours) in LUAD cells.
  • Gene Expression : Upregulation of pro-apoptotic genes (e.g., BAX, Caspase-3) and downregulation of EMT markers (e.g., VIM, CDH2) were observed in treated cells .

Hepatocellular Carcinoma Studies

In hepatocellular carcinoma (HCC), this compound has been utilized as a positive control to assess the anti-cancer effects of other compounds, such as total flavonoids from Radix Tetrastigmae. The compound demonstrated significant inhibitory effects on HepG2 cell growth.

Data Summary:

Concentration (µM)Inhibition (%)
521.62
1024.74
2034.18
4053.71
8067.13
16075.26

The IC50 value for this compound was determined to be approximately 35.111 µM , indicating its potency against HepG2 cells when compared to controls .

Pharmacological Characterization

This compound has been characterized for its pharmacological properties across various studies, demonstrating its ability to block PGE2-induced signaling pathways effectively.

Notable Observations:

  • Calcium Accumulation : this compound inhibits Ca²⁺ accumulation in Xenopus oocytes transfected with human EP2 receptors, showcasing its antagonistic effects on receptor-mediated signaling .
  • cAMP Accumulation : The compound also blocks the accumulation of cyclic adenosine monophosphate (cAMP), further affirming its role as an EP2 antagonist .

Case Study: Inhibition of Lung Cancer Metastasis

A study focused on brain-metastatic LUAD revealed that this compound significantly suppressed tumor growth and metastasis by targeting specific molecular pathways involved in cancer progression. The study utilized genomic analyses and cellular assays to demonstrate the compound's effectiveness in promoting apoptosis and inhibiting cell proliferation .

Case Study: Effects on HepG2 Cells

In another investigation, this compound was used to evaluate the anti-cancer effects of herbal extracts on HepG2 cells. The results indicated that while this compound effectively inhibited cell growth, certain flavonoid extracts exhibited even greater inhibitory effects at higher concentrations .

作用機序

AH 6809は、プロスタグランジン受容体EP1、EP2、DPに結合して拮抗することで効果を発揮します。この阻害は、プロスタグランジンE2(PGE2)やプロスタグランジンD2(PGD2)などの天然リガンドによるこれらの受容体の活性化を防ぎます。 これらの受容体の遮断は、サイクリックアデノシンモノホスフェート(cAMP)経路を含む下流のシグナル伝達経路を混乱させ、プロスタグランジンに対する細胞応答の低下につながります .

類似の化合物との比較

類似の化合物

This compoundの独自性

This compoundは、複数のプロスタグランジン受容体(EP1、EP2、DP)に対する特異的な拮抗活性があるため、様々な生物学的プロセスにおけるプロスタグランジンの複雑な役割を研究するための貴重なツールとなっています。 他の受容体に影響を与えることなく、これらの受容体を選択的に阻害する能力は、研究者にプロスタグランジンシグナル伝達経路を解剖するための正確な手段を提供します .

準備方法

合成経路と反応条件

AH 6809の合成には、市販の出発物質から始まるいくつかの段階が含まれます反応条件は、通常、ジメチルスルホキシド(DMSO)などの有機溶媒の使用を伴い、高収率と純度を達成するために、温度と反応時間の慎重な制御が必要です .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、大きな反応器の使用と反応パラメータの正確な制御が含まれており、品質と収率の一貫性を確保します。 最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製され、所望の純度レベルを実現します .

化学反応の分析

反応の種類

AH 6809は、次のような様々な化学反応を起こします。

一般的な試薬と条件

This compoundの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤が含まれます。 反応条件は、目的の変換によって異なりますが、通常、制御された温度と有機溶媒の使用を伴います .

生成される主要な生成物

This compoundの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応はカルボン酸またはケトンを生み出す可能性があり、置換反応はハロゲン化物またはアルキル基などの新しい官能基を導入することができます .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

類似化合物との比較

Similar Compounds

Uniqueness of AH 6809

This compound is unique due to its specific antagonistic activity against multiple prostaglandin receptors (EP1, EP2, and DP), making it a valuable tool for studying the complex roles of prostaglandins in various biological processes. Its ability to selectively inhibit these receptors without affecting others provides researchers with a precise means of dissecting prostaglandin signaling pathways .

生物活性

AH 6809, chemically known as 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a compound primarily recognized for its antagonistic properties against prostaglandin receptors, particularly EP1 and EP2. Its biological activity has been extensively studied in various contexts, including its effects on human platelets, cancer metastasis, and cardiovascular health.

This compound functions primarily as an antagonist at the prostaglandin EP1 receptor with a pA2 value of 6.8 and at the EP2 receptor with a Ki value of 350 nM. Additionally, it exhibits weak inhibitory effects on DP receptors (pA2 = 4.45) . This receptor specificity is crucial for understanding its therapeutic potential and limitations.

Biological Effects

  • Platelet Aggregation :
    • This compound has been shown to influence platelet aggregation significantly. In studies involving human platelets, it demonstrated both anti-aggregatory and aggregatory actions depending on the concentration and presence of other agents .
  • Cancer Research :
    • Recent studies have explored this compound's role in regulating lung adenocarcinoma metastasis. The compound was found to mediate genomic differences between brain-metastatic and non-brain-metastatic lung adenocarcinoma cells, suggesting a potential role in cancer treatment strategies .
  • Cardiovascular Health :
    • In a randomized trial assessing copper supplementation, this compound was noted to decrease the contractile responses of aortic rings by approximately 0.9-fold when pre-incubated with the compound (p = 0.05) . This indicates its potential influence on vascular function.

Case Studies

Study on Platelet Function :
In one study, researchers evaluated the effects of this compound on human platelets in the presence of various agonists. The results indicated that this compound could inhibit platelet aggregation effectively when used at specific concentrations, highlighting its potential as a therapeutic agent in conditions involving platelet activation .

Lung Adenocarcinoma Metastasis Study :
Another significant investigation focused on the impact of this compound on lung adenocarcinoma metastasis. The study revealed that the compound could alter gene expression profiles associated with metastatic behavior, offering insights into its application in cancer therapy .

Data Summary

Biological Activity Effect Reference
Antagonism at EP1pA2 = 6.8
Antagonism at EP2Ki = 350 nM
Weak inhibition at DPpA2 = 4.45
Platelet AggregationInhibitory effects observed
Lung Cancer MetastasisAlters genomic expression
Cardiovascular ResponseDecreased contractile response (0.9-fold)

特性

IUPAC Name

9-oxo-6-propan-2-yloxyxanthene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-9(2)21-11-4-5-12-15(8-11)22-14-6-3-10(17(19)20)7-13(14)16(12)18/h3-9H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFFXPQJLZFABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187106
Record name 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33458-93-4
Record name 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AH 6809
Reactant of Route 2
AH 6809
Reactant of Route 3
AH 6809
Reactant of Route 4
AH 6809
Reactant of Route 5
AH 6809
Reactant of Route 6
AH 6809
Customer
Q & A

ANone: AH 6809 is widely recognized as an antagonist of prostaglandin E2 (PGE2) receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While it demonstrates affinity for EP1, EP2, and DP receptors, its selectivity for specific subtypes varies across different studies and tissues.

ANone: By antagonizing PGE2 receptors, this compound can inhibit various downstream effects of PGE2, including:

  • Suppression of sleep: In rat models, this compound infusion into the third ventricle increased slow-wave sleep and paradoxical sleep, suggesting it counteracts the wakefulness-promoting effects of endogenous PGE2. []
  • Reduction of tracheal smooth muscle contraction: this compound attenuated both spontaneous tone and PGE2-elicited contraction in guinea pig trachealis, indicating involvement of EP1 receptors in these processes. []
  • Alteration of cytokine release: In human airway smooth muscle cells, this compound antagonized the inhibitory effect of 8-iso-PGE1 and 8-iso-PGE2 on GM-CSF output, suggesting an interaction with EP2 receptors. []
  • Inhibition of cell proliferation: this compound dose-dependently reduced serum-induced 3T6 fibroblast proliferation and caused an increase in the G0/G1 cell cycle population, suggesting EP1 receptor involvement in cell cycle progression. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。